molecular formula C8H12O3 B8659904 Cyclopropylmethyl 3-oxobutanoate CAS No. 86780-84-9

Cyclopropylmethyl 3-oxobutanoate

Cat. No. B8659904
M. Wt: 156.18 g/mol
InChI Key: FMUYIGXRJZYUOR-UHFFFAOYSA-N
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Patent
US04446325

Procedure details

0.1 g of sodium hydride (50%) was added to 25 g of cyclopropylmethanol and then 29 g of diketene was added dropwise thereto at a temperature of 50° to 60° C. with stirring. After completion of the addition, the mixture was heated at that temperature for 1 hour. The resulting oil was distilled under reduced pressure to obtain 50 g (93% yield) of cyclopropylmethyl acetoacetate as a colorless oil having a boiling point of 78° C. (4 mmHg).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1>[H-].[Na+]>[C:9]([O:5][CH2:4][CH:1]1[CH2:3][CH2:2]1)(=[O:10])[CH2:8][C:7]([CH3:6])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
at a temperature of 50° to 60° C. with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at that temperature for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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